N-Biphenyl-2-yl-2-chloro-acetamide
Overview
Description
Methylinositol, also known as 3-O-methyl-D-chiro-inositol, is a naturally occurring cyclitol. It is a derivative of inositol, a type of sugar alcohol. Methylinositol is found in various plants, particularly in the Leguminosae and Pinaceae families. It plays a significant role in plant physiology, acting as a cellular modulator and providing chemical defense against environmental stressors such as water deficit and high salinity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylinositol can be synthesized through the methylation of inositol. One common method involves the use of methanol as a methylating agent in the presence of a catalyst. For example, cyclometalated ruthenium complexes can catalyze the methylation of inositol with methanol under mild conditions (60°C) with sodium hydroxide as a base .
Industrial Production Methods: Industrial production of methylinositol typically involves the extraction from plant sources rich in this compound. Plants such as soybean, carob pod, and fenugreek seed are known to contain significant amounts of methylinositol. The extraction process involves solvent extraction followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Methylinositol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Methylinositol can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic substitution where methylinositol reacts with nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methylinositol can lead to the formation of inositol phosphates, while reduction can yield various inositol derivatives .
Scientific Research Applications
Methylinositol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various inositol phosphates and other derivatives.
Biology: Methylinositol plays a role in cellular signaling pathways and is involved in the regulation of various physiological processes.
Medicine: It has been studied for its potential therapeutic effects in conditions such as diabetes, inflammation, cancer, and neurodegenerative diseases like Alzheimer’s
Mechanism of Action
Methylinositol exerts its effects through various molecular targets and pathways. It acts as a second messenger in insulin signaling pathways, where it helps regulate glucose metabolism. The binding of insulin to its receptor initiates a cascade of metabolic events, including the activation of insulin receptor substrates and the enzyme phosphatidylinositol-3-kinase. This leads to the conversion of phosphatidylinositol to phosphatidylinositol-3-phosphate, which plays a crucial role in glucose uptake and metabolism .
Comparison with Similar Compounds
Myo-inositol: The most abundant form of inositol in nature, involved in various cellular processes.
Scyllo-inositol: Known for its potential therapeutic effects in neurodegenerative diseases.
Epi-inositol: Involved in cellular signaling and metabolic regulation
Methylinositol’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research and industry.
Biological Activity
N-Biphenyl-2-yl-2-chloro-acetamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anticonvulsant research. This article synthesizes findings from recent studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 247.7 g/mol. The compound features a biphenyl group, a chloroacetamide moiety, and exhibits lipophilic characteristics, which are essential for its biological activity. The presence of halogen atoms enhances its interaction with biological targets.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C14H12ClNO |
Molecular Weight | 247.7 g/mol |
CAS Number | 23088-28-0 |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-biphenyl derivatives, including this compound. A study evaluated various N-substituted phenyl-2-chloroacetamides against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with halogenated substituents displayed enhanced antimicrobial efficacy.
Key Findings:
- Effective Against Gram-positive Bacteria : The compound demonstrated significant activity against S. aureus and methicillin-resistant S. aureus (MRSA).
- Moderate Effect on Gram-negative Bacteria : It showed less effectiveness against Gram-negative bacteria like E. coli.
- Fungicidal Activity : Moderate activity was also noted against yeast strains such as C. albicans .
Anticonvulsant Activity
The anticonvulsant properties of N-biphenyl derivatives have been explored through various animal models. A study focused on the structure-activity relationship (SAR) of these compounds, revealing that certain modifications could enhance their anticonvulsant effects.
Key Findings:
- Activity in Seizure Models : Compounds were tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) models, showing promising anticonvulsant activity.
- Mechanism of Action : The most effective derivatives were found to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in seizure propagation .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. SAR studies indicate that modifications to the biphenyl ring and the introduction of halogen atoms significantly affect its lipophilicity and, consequently, its biological efficacy.
Table 2: Summary of SAR Findings
Compound Variant | Antimicrobial Activity | Anticonvulsant Activity |
---|---|---|
N-(4-chlorophenyl) | High | Moderate |
N-(3-bromophenyl) | Moderate | High |
N-(4-fluorophenyl) | High | Low |
Case Study 1: Antimicrobial Efficacy
In a controlled study, various derivatives were synthesized and screened for antimicrobial activity. The results indicated that halogenated compounds exhibited superior efficacy against Gram-positive bacteria due to their enhanced ability to penetrate bacterial membranes .
Case Study 2: Anticonvulsant Screening
A series of biphenyl derivatives were evaluated for anticonvulsant properties using established animal models. Notably, compounds with specific substitutions showed significant protective effects in seizure models, suggesting their potential as new antiepileptic drugs .
Properties
IUPAC Name |
2-chloro-N-(2-phenylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-10-14(17)16-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDDKTKNLZLTQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360581 | |
Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23088-28-0 | |
Record name | N-Biphenyl-2-yl-2-chloro-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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